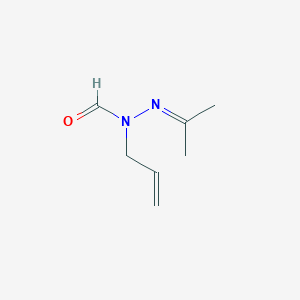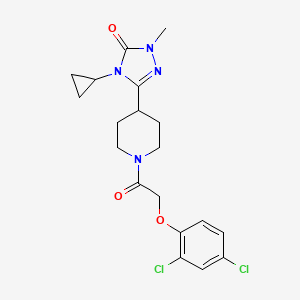![molecular formula C16H14F2N4O2 B2576031 4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2309729-72-2](/img/structure/B2576031.png)
4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with fluorophenyl and fluoropyrimidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an aluminum chloride catalyst.
Attachment of Fluoropyrimidinyl Group: The fluoropyrimidinyl group can be attached through a nucleophilic substitution reaction using 5-fluoropyrimidine and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and fluoropyrimidinyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(4-Chlorophenyl)acetyl]-1-(5-chloropyrimidin-2-yl)piperazin-2-one
- 4-[2-(4-Methylphenyl)acetyl]-1-(5-methylpyrimidin-2-yl)piperazin-2-one
Uniqueness
4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Propiedades
IUPAC Name |
4-[2-(4-fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2/c17-12-3-1-11(2-4-12)7-14(23)21-5-6-22(15(24)10-21)16-19-8-13(18)9-20-16/h1-4,8-9H,5-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOADFCQEFWBSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC=C(C=C2)F)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2575950.png)

![1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2575954.png)
![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride](/img/structure/B2575956.png)
![N-(4-chloro-2-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2575957.png)



![N-(4-ethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2575963.png)





